molecular formula C16H19NO4 B4808764 ethyl N-{[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}glycinate

ethyl N-{[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}glycinate

Cat. No.: B4808764
M. Wt: 289.33 g/mol
InChI Key: KOWNBRYVGNWVHP-UHFFFAOYSA-N
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Description

Ethyl N-{[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}glycinate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxy group, a methylbutynyl group, and a phenylcarbonyl group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}glycinate typically involves multiple steps, starting with the preparation of the key intermediate, 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde . This intermediate is then reacted with ethyl glycinate under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}glycinate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Ethyl N-{[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}glycinate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of ethyl N-{[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}glycinate involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups may participate in hydrogen bonding and other interactions with proteins or enzymes, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde: A key intermediate in the synthesis of the target compound.

    4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: Another compound with a similar structure but different functional groups.

Uniqueness

Ethyl N-{[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}glycinate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

ethyl 2-[[4-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-4-21-14(18)11-17-15(19)13-7-5-12(6-8-13)9-10-16(2,3)20/h5-8,20H,4,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWNBRYVGNWVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)C#CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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